Ethyl 2-Methyl-4-nitrobenzoate

Lipophilicity Drug Discovery ADME

Ethyl 2-methyl-4-nitrobenzoate (CAS 62621-10-7) is a substituted nitroaromatic ester characterized by a 2-methyl and a 4-nitro substitution pattern on the benzoyl moiety. The compound has a molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 62621-10-7
Cat. No. B1321354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Methyl-4-nitrobenzoate
CAS62621-10-7
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C
InChIInChI=1S/C10H11NO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6H,3H2,1-2H3
InChIKeyRMCICYWZZMDLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methyl-4-nitrobenzoate (CAS 62621-10-7) Baseline Characterization for Procurement Decisions


Ethyl 2-methyl-4-nitrobenzoate (CAS 62621-10-7) is a substituted nitroaromatic ester characterized by a 2-methyl and a 4-nitro substitution pattern on the benzoyl moiety [1]. The compound has a molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . It is typically supplied as a research intermediate with a purity specification of ≥95% or ≥97% . The nitro group imparts electrophilic character and allows for subsequent reduction or functionalization, while the ethyl ester provides a balance of lipophilicity and reactivity distinct from its methyl and isopropyl counterparts [2].

Why Substituting Ethyl 2-Methyl-4-nitrobenzoate with Closest Analogs Compromises Performance


Substitution of ethyl 2-methyl-4-nitrobenzoate with structurally similar nitrobenzoates, such as the methyl ester (CAS 62621-09-4) or the des-methyl analog ethyl 4-nitrobenzoate (CAS 99-77-4), alters critical physicochemical properties including lipophilicity (logP), physical state, and molecular weight, which directly impact solubility, reactivity, and processability [1][2][3]. These differences preclude simple one-to-one replacement in synthetic sequences and analytical protocols, as detailed in the quantitative evidence below.

Quantitative Differentiation of Ethyl 2-Methyl-4-nitrobenzoate vs. Methyl Ester and Des-Methyl Analog


Increased Lipophilicity (logP) Relative to Methyl Ester and Des-Methyl Analog

Ethyl 2-methyl-4-nitrobenzoate exhibits a computed logP of 2.60, which is significantly higher than the methyl ester (logP 2.21) and the des-methyl ethyl 4-nitrobenzoate (logP 2.33) [1][2]. This difference corresponds to a ~4-fold increase in octanol-water partition coefficient relative to the methyl ester, indicating substantially greater lipophilicity.

Lipophilicity Drug Discovery ADME

Physical State Differentiation: Liquid at Ambient Temperature vs. Solid Methyl Ester and Des-Methyl Analog

Multiple vendor datasheets report no melting point for ethyl 2-methyl-4-nitrobenzoate, indicating it exists as a liquid at room temperature [1]. In contrast, the methyl ester has a reported melting point range of 74.0–78.0 °C , and ethyl 4-nitrobenzoate melts at 55–59 °C [2], both being crystalline solids. This physical state divergence has practical implications for handling, solubility, and formulation.

Physical State Handling Formulation

Molecular Weight and Molar Volume Impact on Stoichiometry and Formulation

The molecular weight of ethyl 2-methyl-4-nitrobenzoate is 209.20 g/mol [1], which is approximately 7% higher than the methyl ester (195.17 g/mol) [2] and identical to the des-methyl analog ethyl 4-nitrobenzoate (195.17 g/mol) [3]. This weight difference directly affects molar quantities in reactions and formulations.

Molecular Weight Stoichiometry Process Chemistry

Hydrolysis Reactivity Inferred from Methyl Ester Kinetics (Class-Level Inference)

A kinetic study on methyl benzoate hydrolysis in 70% dioxan-water at 40°C reported a relative rate of 11 for methyl 2-methyl-4-nitrobenzoate compared to the parent benzoate (rate = 1.0) [1]. While direct data for the ethyl ester are not available, the ethyl ester is expected to exhibit a similar reactivity trend due to the identical aromatic substitution pattern, with a slightly slower rate due to increased steric bulk of the ethyl group (class-level inference).

Hydrolysis Reactivity Substituent Effects

Optimal Use Cases for Ethyl 2-Methyl-4-nitrobenzoate Based on Quantitative Differentiation


Drug Discovery Programs Requiring Enhanced Lipophilicity

The elevated logP of 2.60 compared to methyl and des-methyl analogs makes ethyl 2-methyl-4-nitrobenzoate a preferred starting material or intermediate when increased membrane permeability or organic phase partitioning is desired [1][2]. This property is particularly relevant in the design of CNS-penetrant candidates or in the synthesis of lipophilic prodrugs where the ethyl ester serves as a temporary protecting group.

High-Throughput Synthesis and Automated Liquid Handling

The liquid physical state at room temperature eliminates the need for melting and simplifies dispensing in automated liquid handling systems [1]. This reduces the risk of clogging and improves reproducibility in high-throughput parallel synthesis workflows compared to solid methyl ester or ethyl 4-nitrobenzoate.

Scale-Up Reactions Where Precise Stoichiometry is Critical

The molecular weight difference of 14 g/mol relative to the methyl ester necessitates careful recalculation of molar quantities when substituting between esters [1][2]. Procurement of the correct ester ensures accurate reaction stoichiometry and avoids yield losses due to mass miscalculations in pilot plant or production settings.

Synthetic Sequences Involving Nitro Group Reduction Followed by Ester Hydrolysis

The inferred enhanced hydrolysis rate (class-level inference from methyl ester data) suggests that the ethyl ester may be more readily cleaved than unsubstituted benzoates, offering a strategic advantage in orthogonal protection schemes where selective ester hydrolysis is required after nitro group reduction [1].

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